molecular formula C20H20N4O2S3 B2985733 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide CAS No. 488842-29-1

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

Cat. No. B2985733
CAS RN: 488842-29-1
M. Wt: 444.59
InChI Key: PTSPPSYNLYWLAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C20H20N4O2S3 and its molecular weight is 444.59. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

The synthesis and evaluation of thiazolidinone, thiazoline, and thiophene derivatives have demonstrated promising antimicrobial properties. Certain compounds in this class exhibit significant activity against a range of microbial pathogens. For example, Gouda et al. (2010) explored the antimicrobial potential of these derivatives, highlighting the versatility of thiophene scaffolds in drug discovery and their potential use in developing new antimicrobial agents (Gouda, Berghot, Shoeib, & Khalil, 2010).

Antitumor and Antifolate Activities

The compound has been involved in the synthesis of antifolates, showing potential as dual thymidylate synthase and dihydrofolate reductase inhibitors. This activity suggests its use in cancer therapy, particularly in targeting the folate pathway in cancer cells. Gangjee et al. (2008) synthesized analogues with potent inhibitory activities against these enzymes, demonstrating the compound's relevance in cancer research (Gangjee, Qiu, Li, & Kisliuk, 2008).

Structural Studies

Crystal structure analysis of related compounds has provided insights into their molecular configuration, intermolecular interactions, and potential binding mechanisms with biological targets. Studies by Subasri et al. (2017) on similar structures contribute to understanding the molecular basis of their biological activities and could guide the design of new therapeutic agents with improved efficacy and specificity (Subasri, Kumar, Sinha, Jayaprakash, Viswanathan, & Velmurugan, 2017).

Anticancer Properties

The compound's derivatives have been investigated for their anticancer properties. Research by Hafez, Alsalamah, and El-Gazzar (2017) on thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as antitumor and antibacterial agents shows that these compounds have high activity against various cancer cell lines, underscoring the potential of such molecules in oncology (Hafez, Alsalamah, & El-Gazzar, 2017).

properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S3/c1-10-11(2)28-18-16(10)19(26)24(3)20(23-18)27-9-15(25)22-17-13(8-21)12-6-4-5-7-14(12)29-17/h4-7,9H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSPPSYNLYWLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=C(C4=C(S3)CCCC4)C#N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

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